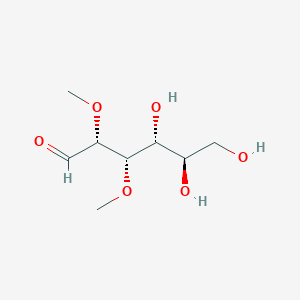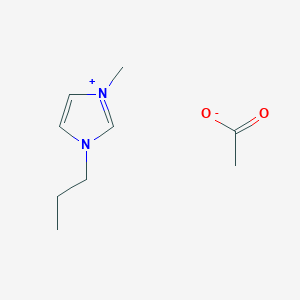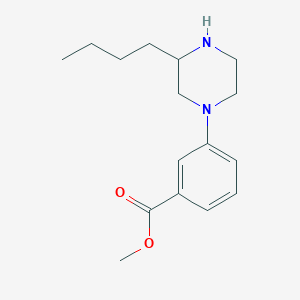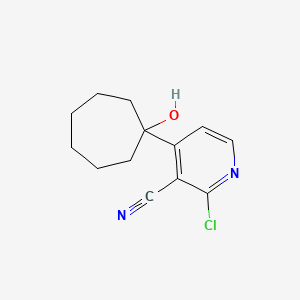
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a hydroxy-cycloheptyl group at the 4-position, and a nitrile group attached to the nicotinic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitrile group to the nicotinic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 2-position.
Cycloheptylation: Attachment of a hydroxy-cycloheptyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products:
Oxidation: Formation of 2-Chloro-4-(1-oxo-cycloheptyl)-nicotinonitrile.
Reduction: Formation of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinamide.
Substitution: Formation of 2-Substituted-4-(1-hydroxy-cycloheptyl)-nicotinonitrile derivatives.
科学的研究の応用
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile involves its interaction with specific molecular targets. The hydroxy-cycloheptyl group may enhance its binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
- 2-Chloro-4-(1-hydroxy-cyclohexyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclooctyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclopentyl)-nicotinonitrile
Comparison: Compared to its analogs, 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is unique due to the size and flexibility of the cycloheptyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research domains.
特性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
2-chloro-4-(1-hydroxycycloheptyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c14-12-10(9-15)11(5-8-16-12)13(17)6-3-1-2-4-7-13/h5,8,17H,1-4,6-7H2 |
InChIキー |
IXQLROBMKFOKFM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C2=C(C(=NC=C2)Cl)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
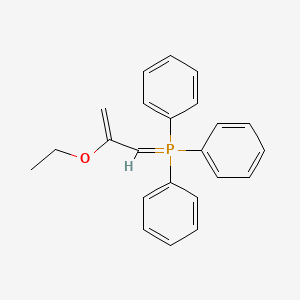
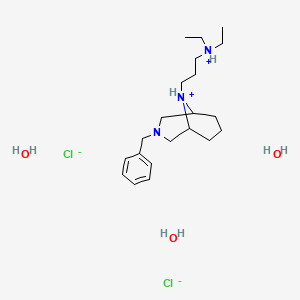
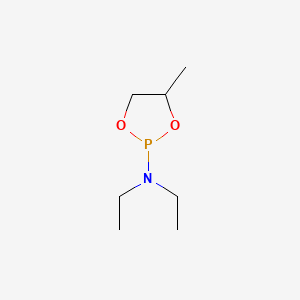
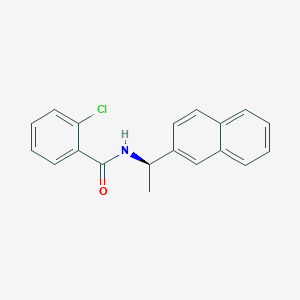
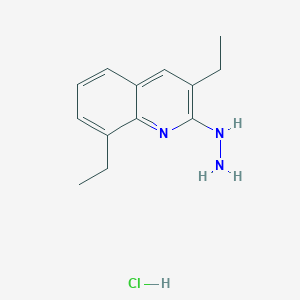
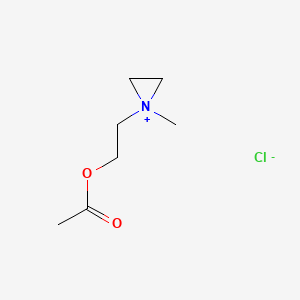
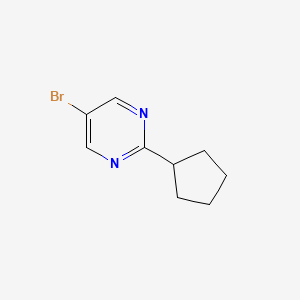
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
